molecular formula C16H28ClNO3S B021696 1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 109193-57-9

1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No. B021696
M. Wt: 349.9 g/mol
InChI Key: LLZGODJUTFNERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTEP and is widely used as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism Of Action

MTEP selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is involved in various processes, including neuronal excitability, synaptic plasticity, and learning and memory. By inhibiting the activity of this receptor, MTEP can modulate these processes and reduce the symptoms of various neurological disorders.

Biochemical And Physiological Effects

MTEP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It can reduce the release of glutamate, which is a neurotransmitter involved in various processes, including learning and memory. By reducing the release of glutamate, MTEP can modulate the activity of the mGluR5 receptor and reduce the symptoms of various neurological disorders.

Advantages And Limitations For Lab Experiments

MTEP is widely used in laboratory experiments due to its high selectivity for the mGluR5 receptor. It can be used to study the role of this receptor in various processes, including synaptic plasticity, learning, and memory. However, MTEP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
List of

Future Directions

1. Develop more efficient synthesis methods for MTEP to improve its yield and purity.
2. Investigate the potential therapeutic applications of MTEP in other neurological disorders.
3. Study the long-term effects of MTEP on the brain and its potential neuroprotective effects.
4. Investigate the potential side effects of MTEP at high concentrations.
5. Develop new analogs of MTEP with improved solubility and selectivity for the mGluR5 receptor.

Synthesis Methods

The synthesis of MTEP involves several steps, including the reaction of 4-methoxy-3-thiophenol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form 4-methoxy-3-thiophenoxy-TEMPO. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the desired product, MTEP. The final step involves the hydrochloride salt formation of MTEP.

Scientific Research Applications

MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to have a neuroprotective effect and can reduce the symptoms of these disorders.

properties

CAS RN

109193-57-9

Product Name

1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Molecular Formula

C16H28ClNO3S

Molecular Weight

349.9 g/mol

IUPAC Name

1-(4-methoxythiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H27NO3S.ClH/c1-15(2)6-7-16(3,4)17(15)8-12(18)9-20-14-11-21-10-13(14)19-5;/h10-12,18H,6-9H2,1-5H3;1H

InChI Key

LLZGODJUTFNERV-UHFFFAOYSA-N

SMILES

CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl

Canonical SMILES

CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl

synonyms

1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5 -tetramethyl-, hydrochloride

Origin of Product

United States

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